molecular formula C6H11NO4S B587473 N-(2-Sulfanylpropanoyl)-L-serine CAS No. 1313496-17-1

N-(2-Sulfanylpropanoyl)-L-serine

Cat. No. B587473
CAS RN: 1313496-17-1
M. Wt: 193.217
InChI Key: NGCWQOJBMCFVRB-BKLSDQPFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-Sulfanylpropanoyl)-L-serine” is a compound that belongs to the class of organic compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond . It is also known as N-(2-mercaptopropionyl)glycine or N-(2-sulfanylpropanoyl)glycine .


Molecular Structure Analysis

The molecular formula of “N-(2-Sulfanylpropanoyl)-L-serine” is C5H9NO3S . The average mass is 163.19 g/mol and the monoisotopic mass is 163.018036 Da .

Scientific Research Applications

Antidote for Heavy Metal Poisoning

N-(2-Mercapto-1-oxopropyl)-L-serine: is an analog of Tiopronin . Tiopronin is used as an antidote against heavy metal poisoning, suggesting that this compound may also serve a similar purpose. It binds to heavy metals such as lead, mercury, and arsenic, forming complexes that are more easily excreted from the body.

properties

IUPAC Name

(2S)-3-hydroxy-2-(2-sulfanylpropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4S/c1-3(12)5(9)7-4(2-8)6(10)11/h3-4,8,12H,2H2,1H3,(H,7,9)(H,10,11)/t3?,4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGCWQOJBMCFVRB-BKLSDQPFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CO)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N[C@@H](CO)C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693809
Record name N-(2-Sulfanylpropanoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Mercapto-1-oxopropyl)-L-serine

CAS RN

1313496-17-1
Record name N-(2-Mercapto-1-oxopropyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1313496-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Sulfanylpropanoyl)-L-serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.